8-Fluoroquinoxalin-6-ylboronic acid
Description
Significance of Quinoxaline (B1680401) Scaffolds in Organic Synthesis and Materials Science
The quinoxaline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyrazine (B50134) ring, is a cornerstone in the development of functional organic molecules. frontierspecialtychemicals.comleyan.com Its unique electronic properties and rigid structure make it a privileged core for a vast array of applications. In medicinal chemistry, quinoxaline derivatives have been extensively investigated and utilized for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, antimalarial, and anti-inflammatory properties. leyan.combldpharm.com
Beyond the pharmaceutical realm, the quinoxaline moiety is integral to the design of advanced materials. frontierspecialtychemicals.com Its electron-accepting nature and potential for extended π-conjugation make it a valuable component in organic light-emitting diodes (OLEDs), fluorescent dyes, organic semiconductors, and sensitizers for solar cells. frontierspecialtychemicals.comchemscene.com The high demand for these versatile scaffolds has spurred significant research into novel and efficient synthetic strategies, including greener chemical processes. frontierspecialtychemicals.comclearsynth.com
Role of Boronic Acids as Versatile Building Blocks and Synthetic Intermediates
Boronic acids, characterized by the R-B(OH)₂ functional group, are exceptionally versatile intermediates in modern organic synthesis. bldpharm.comchemspider.com Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemspider.combldpharm.com This reaction allows for the precise and efficient linking of different molecular fragments, making boronic acids indispensable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. bldpharm.combldpharm.com
Beyond the Suzuki coupling, boronic acids participate in a variety of other important transformations, such as the Chan-Lam coupling for forming carbon-heteroatom bonds. chemspider.combldpharm.com Their stability, generally low toxicity, and ability to form reversible covalent complexes with diols (like those found in sugars) have also led to their use in the development of chemical sensors and bioconjugates for applications in chemical biology and drug delivery. cymitquimica.combldpharm.com
Unique Contributions of Fluorine Substitution to Heterocyclic Chemistry
The strategic incorporation of fluorine atoms into heterocyclic compounds can dramatically and often beneficially alter their molecular properties. Due to its high electronegativity and small size, fluorine can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. This can lead to improved bioavailability and a longer duration of action.
Furthermore, the introduction of fluorine can increase a compound's lipophilicity, which influences its ability to cross cell membranes. It can also alter the acidity or basicity of nearby functional groups and introduce new, favorable interactions with biological targets like proteins. It is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound impact of fluorination in medicinal chemistry. In some cases, the simple addition of a fluorine atom to a molecule has been shown to lead to a significant increase in its biological activity.
Contextualization of 8-Fluoroquinoxalin-6-ylboronic Acid within Heteroarylboronic Acid Chemistry
This compound stands at the intersection of the three chemical concepts discussed above. It is a member of the heteroarylboronic acid class, which are boronic acids where the organic residue 'R' is a heterocyclic ring. bldpharm.com This specific molecule provides chemists with a single, ready-to-use building block that contains the desirable quinoxaline core, the advantageous properties of a fluorine substituent, and the synthetic versatility of a boronic acid group.
Its primary role in contemporary research is as a specialized reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Researchers can use this compound to introduce the 8-fluoroquinoxaline moiety into a larger, more complex target molecule. This is a highly efficient strategy for creating novel derivatives for evaluation in drug discovery programs or for the development of new organic materials with specific electronic properties. The existence of numerous similar fluoro-substituted heterocyclic boronic acids underscores the importance of this class of reagents as key synthetic intermediates. frontierspecialtychemicals.com
Properties of this compound
| Property | Value | Source |
| CAS Number | 1248622-60-7 | |
| Molecular Formula | C₈H₆BFN₂O₂ | |
| Molecular Weight | 191.95 g/mol | |
| MDL Number | MFCD18383492 |
Properties
Molecular Formula |
C8H6BFN2O2 |
|---|---|
Molecular Weight |
191.96 g/mol |
IUPAC Name |
(8-fluoroquinoxalin-6-yl)boronic acid |
InChI |
InChI=1S/C8H6BFN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4,13-14H |
InChI Key |
ZOILZRLVFYMNNI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=NC=CN=C2C(=C1)F)(O)O |
Origin of Product |
United States |
Reactivity Profiles and Synthetic Transformations of 8 Fluoroquinoxalin 6 Ylboronic Acid
Cross-Coupling Reactions Involving 8-Fluoroquinoxalin-6-ylboronic Acid
The primary utility of this compound in synthetic chemistry is its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, linking the fluoroquinoxaline core to various aryl, heteroaryl, or alkenyl groups.
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura coupling is the most prominent application for this class of compound, pairing the organoboron species with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The quinoxaline (B1680401) ring system, being electron-deficient, generally participates efficiently in the catalytic cycle.
The general transformation is as follows:
Key components for a successful Suzuki-Miyaura coupling include the choice of catalyst, base, and solvent. For heteroarylboronic acids like this compound, catalyst systems employing electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often effective. researchgate.net The choice of base is critical; inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used. wikipedia.org Solvent systems can range from anhydrous toluene (B28343) to aqueous mixtures of ethers like 1,4-dioxane (B91453) or dimethoxyethane (DME). studfile.net For electron-poor boronic acids, aqueous conditions are often favorable. studfile.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroarylboronic Acids This table illustrates typical conditions applicable to this compound based on analogous systems.
| Coupling Partner (R-X) | Palladium Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Aryl Bromide | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C |
| Aryl Chloride | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100-120 °C |
| Heteroaryl Bromide | Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 90 °C |
Other Metal-Catalyzed Coupling Transformations
While less common for boronic acids than the Suzuki coupling, other transformations can be envisioned for this compound or its derivatives.
Heck-type Reactions: In some cases, arylboronic acids can be used in place of aryl halides in Heck-type reactions to couple with alkenes. These reactions are typically catalyzed by palladium under oxidative conditions.
Liebeskind-Srogl Coupling: This reaction couples a thioester with an organoboron reagent. It proceeds under neutral conditions, catalyzed by palladium with a stoichiometric copper(I) co-catalyst. This provides a pathway to ketones, where this compound could be used to synthesize 6-acyl-8-fluoroquinoxalines.
Sonogashira Coupling: The Sonogashira reaction typically couples a terminal alkyne with an aryl or vinyl halide. While this compound is not a direct partner, its parent halide, 6-bromo-8-fluoroquinoxaline, would be the appropriate substrate for this powerful C-C bond-forming reaction to install an alkynyl group at the 6-position.
Derivatization Strategies at the Boronic Acid Moiety
The boronic acid functional group (-B(OH)₂) is susceptible to certain side reactions, most notably protodeboronation, which can reduce yields in cross-coupling reactions. Several strategies are employed to enhance the stability and handling of the compound.
Formation of Boronate Esters and Anhydrides
Boronic acids readily undergo reversible esterification with diols to form more stable boronate esters. These derivatives are often more robust, less polar, and more compatible with a wider range of reaction conditions.
Pinacol (B44631) Esters: Reaction with pinacol (2,3-dimethyl-2,3-butanediol) yields the corresponding pinacolyl boronate ester. This is a very common strategy to protect the boronic acid, as pinacol esters are stable to chromatography and storage.
MIDA Esters: Derivatization with N-methyliminodiacetic acid (MIDA) yields highly stable, crystalline MIDA boronates. These are exceptionally robust and only release the free boronic acid under slow-hydrolysis conditions, which can be beneficial in catalytic systems.
Trifluoroborate Salts: Treatment of the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂) forms the corresponding potassium trifluoroborate salt (R-BF₃K). These salts are typically crystalline, air-stable solids that are less prone to protodeboronation than the parent boronic acids.
Table 2: Common Derivatization Strategies for Boronic Acids
| Reagent | Product Type | Key Advantage |
|---|---|---|
| Pinacol | Pinacol Boronate Ester | Good stability, compatible with chromatography |
| N-Methyliminodiacetic Acid (MIDA) | MIDA Boronate | Exceptional stability, slow release of boronic acid |
Strategies to Mitigate Boronic Acid Degradation in Catalytic Systems
Protodeboronation, the cleavage of the C–B bond to replace it with a C–H bond, is a significant competing pathway, especially with electron-rich or certain heteroarylboronic acids under basic, aqueous conditions at elevated temperatures.
Several strategies can minimize this degradation:
Use of Anhydrous Conditions: Performing the coupling reaction in anhydrous solvents (e.g., toluene, dioxane) with a suitable base like potassium fluoride (KF) can suppress the hydrolytic decomposition pathway. studfile.net
Fast Catalysts: Employing highly active palladium precatalyst systems with bulky, electron-rich phosphine ligands can accelerate the rate of the desired cross-coupling, allowing it to "outrun" the slower protodeboronation side reaction.
Slow-Release Strategies: As mentioned, using stable precursors like MIDA boronates or trifluoroborates ensures that the concentration of the reactive, and thus degradable, free boronic acid remains low throughout the reaction.
Functional Group Interconversions on the Fluoroquinoxaline Scaffold
The 8-fluoroquinoxaline core itself is amenable to further chemical modification, allowing for late-stage functionalization. The fluorine atom at the C8 position is the most likely site for such transformations.
Given the electron-deficient nature of the quinoxaline ring system, the C-F bond is activated towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride ion by a variety of nucleophiles, a reaction that would typically be performed before the introduction of the boronic acid or on a protected version. However, with careful choice of conditions, it could potentially be achieved in the presence of the boronic acid moiety.
Potential transformations include:
Substitution with O-Nucleophiles: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides could yield 8-alkoxy or 8-aryloxy quinoxaline derivatives.
Substitution with N-Nucleophiles: Amines can displace the fluoride to produce 8-aminoquinoxaline derivatives. This reaction often requires elevated temperatures.
Substitution with S-Nucleophiles: Thiolates can be used to introduce thioether functionalities at the 8-position.
These transformations significantly expand the synthetic utility of the 8-fluoroquinoxaline-6-ylboronic acid scaffold, enabling access to a diverse library of substituted quinoxalines for various applications.
Post-Synthetic Modification of the Fluorine Atom
The fluorine atom at the C8 position of the quinoxaline ring is anticipated to be susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org The quinoxaline core is an electron-deficient aromatic system, a characteristic that generally activates an attached leaving group, such as a halogen, towards nucleophilic attack.
Key Factors Influencing Reactivity:
Electron-Withdrawing Nature of the Quinoxaline Core: The two nitrogen atoms in the quinoxaline ring system withdraw electron density from the carbocyclic ring, making the carbon atoms, including C8, electrophilic and thus prone to attack by nucleophiles. rsc.org
Leaving Group Ability: Fluorine, despite being a weak leaving group in aliphatic substitution, can be an effective leaving group in SNAr reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com
Reaction Conditions: SNAr reactions are typically carried out in the presence of a strong nucleophile and often require elevated temperatures. The choice of solvent can also significantly influence the reaction rate and outcome. researchgate.net
Potential Nucleophilic Substitution Reactions:
It is plausible that the fluorine atom of this compound could be displaced by a variety of nucleophiles. Below is a table of potential transformations based on common SNAr chemistry.
| Nucleophile | Reagent Example | Potential Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 8-Methoxyquinoxalin-6-ylboronic acid |
| Amine | Ammonia (NH₃), primary/secondary amines | 8-Aminoquinoxalin-6-ylboronic acid derivatives |
| Thiolate | Sodium thiophenoxide (NaSPh) | 8-(Phenylthio)quinoxalin-6-ylboronic acid |
| Azide (B81097) | Sodium azide (NaN₃) | 8-Azidoquinoxalin-6-ylboronic acid |
These transformations would proceed through a Meisenheimer complex, a resonance-stabilized intermediate formed upon the addition of the nucleophile to the aromatic ring. wikipedia.org The stability of this intermediate is enhanced by the electron-withdrawing nature of the quinoxaline ring.
Recent advancements in photoredox catalysis have enabled the nucleophilic aromatic substitution of unactivated fluoroarenes under mild conditions. nih.gov This methodology could potentially be applied to this compound, expanding the scope of possible transformations.
Remote Functionalization of the Quinoxaline Core
Remote functionalization refers to the selective chemical modification of a position on the quinoxaline ring that is distant from the existing substituents. The boronic acid and fluorine groups can influence the regioselectivity of such reactions.
Directing Effects of Substituents:
Boronic Acid Group: The boronic acid group is a deactivating meta-director in electrophilic aromatic substitution reactions. However, under different reaction conditions, such as transition metal-catalyzed cross-coupling reactions, it can direct functionalization to the ortho positions.
Fluorine Atom: Fluorine is a deactivating ortho-, para-director in electrophilic aromatic substitution.
Potential Remote Functionalization Reactions:
Given the electronic properties of the quinoxaline ring and the directing effects of the substituents, several remote functionalization strategies could be envisioned:
C-H Activation/Functionalization: Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of heterocycles. For instance, methods developed for the remote C-H functionalization of 8-aminoquinolines could potentially be adapted. shu.ac.uk A directing group, possibly installed at the boronic acid moiety or through a transient interaction, could direct a catalyst to a specific C-H bond on the quinoxaline core, for example, at the C5 or C7 position.
Electrophilic Aromatic Substitution: While the quinoxaline ring is generally electron-deficient, electrophilic substitution can occur under forcing conditions. The substitution pattern would be determined by the combined directing effects of the fluorine and boronic acid groups, as well as the inherent reactivity of the quinoxaline nucleus.
Vicarious Nucleophilic Substitution (VNS): The electrophilic nature of the quinoxaline ring makes it a candidate for VNS, a method for introducing a substituent with a leaving group on the nucleophilic carbon. rsc.org This could potentially allow for functionalization at positions activated by the nitrogen atoms, such as C5 or C7.
The interplay between the directing effects of the existing substituents and the inherent reactivity of the quinoxaline nucleus would be crucial in determining the outcome of any attempted remote functionalization.
Spectroscopic Elucidation and Advanced Structural Analysis of 8 Fluoroquinoxalin 6 Ylboronic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹⁹F, ¹¹B, ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For fluorinated and boron-containing compounds like 8-Fluoroquinoxalin-6-ylboronic acid, multinuclear NMR studies are particularly insightful.
¹⁹F NMR Spectroscopy: The presence of a fluorine atom in this compound makes ¹⁹F NMR a crucial tool for its characterization. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For an aryl fluoride (B91410), the chemical shift can provide valuable information about the electronic nature of the quinoxaline (B1680401) ring system. In a typical ¹⁹F NMR spectrum of an 8-fluoroquinoxaline derivative, the fluorine signal would be expected to appear in the aromatic fluorine region. The coupling of the ¹⁹F nucleus with neighboring ¹H and ¹³C nuclei can provide further structural confirmation through the analysis of coupling constants (J-couplings). For instance, coupling to the proton at position 7 would be expected.
¹¹B NMR Spectroscopy: The ¹¹B nucleus, with a natural abundance of 80.1%, is also NMR active. ¹¹B NMR spectroscopy is instrumental in characterizing the boronic acid moiety. The chemical shift of the boron atom is indicative of its coordination state and the nature of its substituents. For a trigonal planar boronic acid, the ¹¹B resonance typically appears as a broad signal in the range of δ 25-35 ppm. Upon esterification or coordination with a Lewis base, the boron center becomes tetracoordinate, resulting in a significant upfield shift to the range of δ 5-15 ppm. This change in chemical shift can be used to study the interactions of the boronic acid with diols or other nucleophiles.
¹H NMR Spectroscopy: ¹H NMR provides detailed information about the number, environment, and connectivity of protons in the molecule. For this compound, the aromatic region of the ¹H NMR spectrum would be of particular interest. The protons on the quinoxaline ring would exhibit characteristic chemical shifts and coupling patterns. The protons at positions 2 and 3 of the quinoxaline ring are expected to appear as singlets or an AB quartet depending on the substitution pattern. The remaining aromatic protons on the benzene (B151609) ring portion would show a more complex splitting pattern due to coupling with each other and with the fluorine atom. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the quinoxaline ring are influenced by the nitrogen atoms and the fluorine substituent. Of particular diagnostic value is the carbon atom directly bonded to the fluorine, which would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon atom attached to the boronic acid group would also have a characteristic chemical shift.
Interactive Data Table: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) | Notes |
| ¹H | 7.5 - 9.0 | m | Aromatic protons on the quinoxaline ring. |
| ¹³C | 110 - 165 | m | Aromatic carbons. The C-F and C-B carbons would show characteristic shifts and couplings. |
| ¹⁹F | -100 to -130 | m | Dependent on solvent and electronic environment. |
| ¹¹B | 25 - 35 | br s | For the trigonal boronic acid. |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The values presented are estimates based on similar structures.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.
For this compound (C₈H₆BFN₂O₂), the expected exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹¹B, ¹⁹F, ¹⁴N, ¹⁶O). This calculated exact mass can then be compared to the experimentally determined value obtained from an HRMS instrument. A close match between the theoretical and experimental masses provides strong evidence for the proposed molecular formula.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |
| [M+H]⁺ | 193.0562 | To be determined experimentally | To be calculated |
| [M-H]⁻ | 191.0405 | To be determined experimentally | To be calculated |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its bonds.
In the IR spectrum of this compound, several characteristic absorption bands would be expected. The O-H stretching vibrations of the boronic acid group would appear as a broad band in the region of 3200-3600 cm⁻¹. The B-O stretching vibration would be observed around 1300-1400 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the quinoxaline ring would be found in the 1500-1650 cm⁻¹ region. The C-F stretching vibration typically appears in the 1000-1300 cm⁻¹ range, often as a strong band.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (boronic acid) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | 3000 - 3100 | Medium to Weak |
| C=N, C=C (aromatic) | 1500 - 1650 | Medium to Strong |
| B-O | 1300 - 1400 | Strong |
| C-F | 1000 - 1300 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The crystal structure of this compound would reveal the planarity of the quinoxaline ring system and the geometry of the boronic acid group. It would also provide valuable insights into the intermolecular interactions that govern the packing of the molecules in the solid state. For instance, hydrogen bonding between the boronic acid groups of adjacent molecules is a common feature in the crystal structures of arylboronic acids, often leading to the formation of dimeric or polymeric structures. The presence of the fluorine atom might also influence the crystal packing through weak C-H···F interactions. While a crystal structure for this compound is not publicly available, the crystal structure of the related 6,8-difluoroquinoline (B127152) has been reported, providing a basis for understanding the solid-state conformation of the quinoline (B57606) core. researchgate.net
Computational and Theoretical Investigations of 8 Fluoroquinoxalin 6 Ylboronic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the behavior of 8-Fluoroquinoxalin-6-ylboronic acid at a molecular level. These calculations offer a detailed view of its electronic characteristics and how it might interact with other molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other key electronic descriptors. These properties are essential for predicting the molecule's reactivity and stability.
Key electronic properties calculated using DFT include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.
Other important parameters derived from DFT studies are ionization potential, electron affinity, and global hardness, which further characterize the molecule's electronic behavior.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Ionization Potential | 7.0 eV |
| Electron Affinity | 1.3 eV |
| Global Hardness | 2.35 eV |
Note: The data in this table is representative and derived from typical DFT calculations for similar aromatic boronic acids.
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms and the energy associated with each conformation. The boronic acid group (-B(OH)₂) can rotate relative to the quinoxaline (B1680401) ring, leading to various conformers.
By calculating the potential energy surface, it is possible to identify the most stable conformers (those with the lowest energy) and the energy barriers for rotation between them. This information is vital for understanding the molecule's flexibility and its preferred shape in different environments. The energetic profiles reveal the relative stability of different rotational isomers, which can influence the compound's biological activity and its interactions in chemical reactions.
Molecular Modeling and Simulation Studies for Reaction Pathway Elucidation
Molecular modeling and simulations are employed to explore the potential reaction pathways of this compound. These studies can predict the mechanisms of reactions, such as the Suzuki-Miyaura cross-coupling, where boronic acids are commonly used.
By simulating the reaction environment, researchers can identify transition states and calculate activation energies. This helps in understanding the kinetics and thermodynamics of the reaction, providing a theoretical basis for optimizing reaction conditions. For instance, simulations can show how the fluoro and quinoxaline functional groups influence the reactivity of the boronic acid moiety.
In Silico Screening and Design Principles for Novel Fluoroquinoxaline Boronic Acid Analogues
In silico screening involves using computational methods to search large databases of virtual compounds to identify molecules with desired properties. For this compound, this approach can be used to design novel analogues with enhanced biological activity or improved chemical properties.
The design principles for new analogues are often based on the structure-activity relationships derived from computational studies. By modifying the substituents on the quinoxaline ring or the boronic acid group, it is possible to tune the electronic and steric properties of the molecule. For example, adding electron-donating or electron-withdrawing groups can alter the reactivity and selectivity of the compound. Computational docking studies can also predict how these new analogues might bind to specific biological targets, guiding the synthesis of promising new drug candidates. researchgate.netcam.ac.ukmerckmillipore.com
Advanced Applications and Research Horizons of 8 Fluoroquinoxalin 6 Ylboronic Acid in Chemical Science
Role in Supramolecular Chemistry and Molecular Recognition
The boronic acid group is a cornerstone of molecular recognition due to its ability to form reversible covalent bonds with diols, which are common in biological molecules like saccharides. nih.gov This interaction forms the basis for creating complex supramolecular assemblies. The quinoxaline (B1680401) core of 8-Fluoroquinoxalin-6-ylboronic acid can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, further stabilizing supramolecular structures. The fluorine atom can also engage in hydrogen bonding and other non-covalent interactions, adding another layer of control in the design of molecular receptors.
The combination of these features suggests that this compound could be a valuable building block for designing sophisticated host-guest systems for the selective recognition of biologically relevant molecules.
Applications in Organic Materials Science
The unique electronic properties of the quinoxaline ring system, enhanced by the electron-withdrawing fluorine atom, make this compound a promising candidate for the development of advanced organic materials.
Luminescent and Optoelectronic Materials
Quinoxaline derivatives are known for their luminescence and are often used as building blocks for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The introduction of a fluorine atom can modulate the electronic properties of the quinoxaline core, potentially leading to materials with tailored emission wavelengths and improved quantum efficiencies. The boronic acid group provides a convenient handle for incorporating this fluorinated quinoxaline unit into larger conjugated systems, which are essential for efficient charge transport and light emission in organic electronic devices.
Polymer Chemistry and Functional Coatings
The boronic acid functionality of this compound allows for its incorporation into polymers through various polymerization techniques. This could lead to the development of functional polymers with unique optical, electronic, or sensing properties. For instance, polymers containing this moiety could be used to create functional coatings that respond to the presence of specific analytes or changes in the environment. The inherent properties of the fluorinated quinoxaline core could also impart desirable characteristics such as thermal stability and resistance to chemical degradation to the resulting polymers.
Development of Chemical Sensors and Probes
The ability of boronic acids to bind with diols makes them ideal for the development of chemical sensors, particularly for saccharides. rsc.org The quinoxaline scaffold can act as a signaling unit, with its fluorescence or electrochemical properties changing upon binding of the target analyte to the boronic acid group.
Boronic Acid-Based Sensing Mechanisms
The sensing mechanism of boronic acid-based probes often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). mdpi.com In a sensor incorporating this compound, the quinoxaline core could act as a fluorophore. In the unbound state, the fluorescence might be quenched. Upon binding of a diol to the boronic acid, the electronic environment of the quinoxaline core would be altered, leading to a change in fluorescence intensity or a shift in the emission wavelength. mdpi.com The electron-withdrawing nature of the fluorine atom could further enhance the sensitivity of such a sensor.
Applications in Mass Spectrometry Imaging
Mass spectrometry imaging (MSI) is a powerful technique for visualizing the spatial distribution of molecules in biological tissues. ucl.ac.uk While there is no direct evidence of this compound being used in MSI, boronic acid-based probes have been developed for this purpose. A probe based on this compound could potentially be used to image the distribution of specific diol-containing molecules within a sample. The probe would selectively bind to its target, and its unique mass would allow for its detection and mapping by the mass spectrometer.
Catalytic Applications and Ligand Design
The application of organoboron compounds, particularly those featuring electron-deficient aryl groups, has expanded beyond their traditional role as reagents in cross-coupling reactions to encompass their use as catalysts and ligands. The electronic properties of this compound make it a compelling candidate for exploration in these areas.
Fluoroaryl boronic acids are a class of organoboron compounds that can function as potent Lewis acid catalysts. The presence of fluorine atoms on the aromatic ring enhances the Lewis acidity of the boron center, enabling the activation of various substrates. mdpi.comwikipedia.org This enhanced acidity is attributed to the strong electron-withdrawing inductive effect of fluorine, which makes the boron atom more electron-deficient and thus a stronger electron pair acceptor. mdpi.com Organoboron acids, including boronic and borinic acids, are valued as stable and organic-soluble Lewis acids with the potential to catalyze a wide array of chemical transformations. nih.gov
The catalytic utility of these compounds typically relies on the reversible formation of a covalent bond between the trivalent boron and an oxygen atom of the substrate. nih.gov This interaction can facilitate a variety of reactions, including dehydrations, carbonyl condensations, acylations, alkylations, and cycloadditions. nih.gov For instance, the Hall group has demonstrated the use of ortho-substituted arylboronic acids to promote the reactivity of unsaturated carboxylic acids in cycloaddition reactions. nih.gov While specific catalytic studies on this compound are not extensively documented, its structural features suggest it could be a highly effective catalyst. The electron-deficient quinoxaline ring, further activated by the fluorine substituent, would likely impart strong Lewis acidity to the boronic acid moiety. This could enable it to catalyze reactions under mild conditions, potentially with high selectivity.
Recent developments have highlighted the potential of fluorinated boranes, such as tris(pentafluorophenyl)borane, as powerful Lewis acid catalysts that can sometimes outperform traditional metal-based catalysts. mdpi.com The design of new fluorinated 9-borafluorene (B15495326) Lewis acids has also been shown to be effective in metallocene activation for olefin polymerization. The antiaromatic character of the central borole (B14762680) moiety in these compounds can compensate for having fewer fluorine atoms, resulting in strong Lewis acidity.
The principles of green chemistry, which advocate for the use of environmentally benign substances and processes, are increasingly influencing the design of new chemical methodologies. Boronic acids, in general, are considered "green" compounds due to their low inherent toxicity and the fact that they often degrade to boric acid, a relatively harmless substance. nih.govresearchgate.net The use of organoboron species as catalysts aligns with green chemistry principles by offering unique chemoselectivity that can eliminate the need for protective group strategies, thus reducing waste. nih.gov
A significant area where this compound can contribute to green chemistry is in the context of the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds but has traditionally relied on palladium catalysts and often uses undesirable solvents. rsc.org Research has focused on developing greener protocols for this reaction, including the use of more environmentally friendly solvents like 2-Me-THF and t-amyl alcohol, and exploring catalysis with less toxic and more abundant metals like nickel. nih.govacs.orgacs.org The use of heterocyclic boronic acids in these greener Suzuki-Miyaura couplings is particularly relevant for the synthesis of pharmaceuticals. nih.govacs.orgacs.org Furthermore, methods for one-pot borylation/Suzuki-Miyaura couplings under near-neat conditions with green solvents are being developed to reduce waste and improve efficiency. rsc.org
The development of fluorous boronic acid catalysts that can be easily recovered and reused represents another advancement in green chemistry. nih.govrsc.org A fluorous sulfur-containing boronic acid catalyst has been shown to effectively promote dehydrative condensation between carboxylic acids and amines under environmentally friendly conditions and could be recycled multiple times without significant loss of activity. nih.gov Given its fluorinated nature, this compound could potentially be adapted into similar recyclable catalytic systems.
| Green Chemistry Aspect | Application of Boronic Acids | Reference |
| Reduced Toxicity | Boronic acids are generally of low toxicity and degrade to benign boric acid. | nih.govresearchgate.net |
| Atom Economy | Catalytic use of boronic acids can obviate the need for protecting groups. | nih.gov |
| Green Solvents | Suzuki-Miyaura couplings are being developed in greener solvents like 2-Me-THF and t-amyl alcohol. | nih.govacs.orgacs.org |
| Alternative Catalysts | Nickel is being explored as a more sustainable alternative to palladium for cross-coupling reactions. | nih.govacs.orgacs.org |
| Process Intensification | One-pot borylation/Suzuki-Miyaura reactions reduce waste and improve efficiency. | rsc.org |
| Catalyst Recycling | Fluorous boronic acids can be designed for easy recovery and reuse. | nih.govrsc.org |
Potential in Scaffold-Hopping and Bioisosteric Replacement Studies for Structural Diversification
In the realm of medicinal chemistry, the quest for novel molecular architectures with improved therapeutic profiles is perpetual. Scaffold hopping and bioisosteric replacement are two key strategies employed to achieve this goal, and this compound is a prime candidate for such explorations. wikipedia.orgnih.govnih.govcambridgemedchemconsulting.comsci-hub.seinformahealthcare.comdigitellinc.comyoutube.com
Scaffold hopping involves the replacement of a core molecular structure with a different one while retaining similar biological activity. nih.govdigitellinc.comyoutube.com This approach is used to enhance properties like activity and pharmacokinetics, and to explore new chemical and patentable space. nih.gov The quinoxaline scaffold itself is a versatile heterocyclic moiety that is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antidepressant effects. benthamdirect.comresearchgate.netmdpi.com Computational approaches are often used to guide the scaffold-hopping process. nih.gov For instance, a computer-driven scaffold-hopping strategy was successfully used to generate new PTP1B inhibitors from a pyrrolo[1,2-a]quinoxaline (B1220188) core. nih.gov
Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, with the aim of producing broadly similar biological properties. wikipedia.orgcambridgemedchemconsulting.com The goal is to enhance desired characteristics like biological activity, bioavailability, or metabolic stability, or to reduce toxicity. wikipedia.org The fluorine atom is a classic bioisostere for a hydrogen atom, and its introduction can block metabolic oxidation, thereby increasing a drug's half-life. wikipedia.orgcambridgemedchemconsulting.com The replacement of a phenyl ring with a different aromatic ring like a quinoxaline can improve efficacy, alter binding specificity, or reduce metabolic lability. wikipedia.org
The 8-fluoroquinoxalin-6-yl moiety in this compound can be considered a bioisosteric replacement for other aromatic or heteroaromatic systems in drug candidates. The unique combination of the electron-withdrawing fluorine and the nitrogen-containing quinoxaline ring can significantly influence the molecule's electronic distribution, lipophilicity, and hydrogen bonding capabilities, all of which are critical for biological activity. nih.govsci-hub.seinformahealthcare.com The boronic acid group itself is a valuable pharmacophore, known to form reversible covalent bonds with active site residues in enzymes, a property famously exploited in the proteasome inhibitor bortezomib. nih.govresearchgate.net
| Drug Design Strategy | Description | Relevance of this compound |
| Scaffold Hopping | Replacing a core molecular structure to discover new chemotypes with similar bioactivity. | The quinoxaline scaffold is a versatile and biologically active core that can be used to replace other heterocyclic or aromatic systems. |
| Bioisosteric Replacement | Exchanging atoms or groups with alternatives that have similar properties to enhance a drug's profile. | The fluoroquinoxaline moiety can act as a bioisostere for other aromatic systems, and the fluorine atom itself is a bioisostere for hydrogen. The boronic acid can be a bioisostere for other functional groups like carboxylic acids. |
Future Directions and Emerging Research Avenues
Novel Synthetic Routes and Sustainable Methodologies
The classical synthesis of quinoxaline (B1680401) derivatives often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, a procedure that can require harsh conditions, such as high temperatures and strong acid catalysts. nih.gov Similarly, the synthesis of aryl boronic acids has traditionally relied on methods that are not always environmentally benign. vt.edu The future of synthesizing 8-Fluoroquinoxalin-6-ylboronic acid is increasingly geared towards green chemistry principles, which aim to maximize efficiency while minimizing waste and the use of hazardous substances. sruc.ac.ukprimescholars.com
Current research highlights a shift away from stoichiometric reagents and volatile organic solvents towards catalytic, atom-economical processes. rsc.org For quinoxaline ring formation, methodologies using eco-friendly catalysts and solvents are gaining prominence. nih.gov The use of water as a solvent, for instance, represents a significant step forward in sustainable synthesis. nih.gov Researchers have demonstrated the efficacy of reusable catalysts, such as polyaniline-sulfate salt and nano-BF₃ SiO₂, which can facilitate quinoxaline synthesis under milder, solvent-free conditions. nih.govresearchgate.net Another promising green approach involves the use of sulfated polyborate, an environmentally benign catalyst with both Lewis and Brønsted acid characteristics, for the solvent-free synthesis of quinoxalines with high yields and short reaction times. ias.ac.in
For the boronic acid functional group, modern synthetic methods offer sustainable alternatives to traditional organometallic routes. Transition metal-catalyzed C-H functionalization is a powerful strategy for the direct borylation of aromatic rings, avoiding the need for pre-functionalized starting materials like haloarenes. mdpi.com This approach, combined with green quinoxaline synthesis, could lead to a more streamlined and environmentally responsible production of this compound.
Table 1: Comparison of Synthetic Methodologies for Quinoxaline and Boronic Acid Synthesis
| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |
|---|---|---|
| Catalyst | Often requires strong, stoichiometric acids. | Utilizes reusable, solid-supported, or nano-catalysts (e.g., sulfated polyborate, nano-BF₃ SiO₂). nih.govias.ac.in |
| Solvent | Typically relies on volatile organic solvents. | Employs green solvents like water or solvent-free conditions. nih.govresearchgate.net |
| Reaction Conditions | Often involves high temperatures and long reaction times. nih.gov | Milder conditions, including room temperature reactions and shorter durations. nih.gov |
| Atom Economy | Can be low due to the use of protecting groups and multi-step processes. | Higher atom economy through direct C-H functionalization and fewer synthetic steps. rsc.orgmdpi.com |
| Waste Generation | Generates significant chemical waste. | Reduced waste through catalyst recycling and elimination of hazardous reagents. primescholars.com |
Exploration of Diverse Fluoroquinoxaline Architectures
The 8-fluoroquinoxaline scaffold serves as a foundational core for building a vast library of complex molecules. Future research will heavily focus on creating diverse molecular architectures through techniques like scaffold hopping and bioisosteric replacement to enhance biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Bioisosteric replacement, where one functional group is swapped for another with similar biological properties, is a key strategy in drug design. nih.govresearchgate.net The fluorine atom in this compound is itself a bioisostere, and its strategic placement can modulate a molecule's properties. nih.gov Further modifications can be explored by replacing other parts of the quinoxaline ring system or the boronic acid group with different isosteres. researchgate.net
Scaffold hopping involves replacing the core molecular framework with a structurally different one while retaining similar biological activity. researchgate.netresearchgate.net This allows for the exploration of novel chemical space and the generation of new intellectual property. nih.gov Starting from this compound, researchers can use its reactive boronic acid handle to engage in powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone for creating new carbon-carbon bonds, enabling the attachment of a wide array of aryl, heteroaryl, or alkyl groups to the quinoxaline core. mdpi.comnih.gov This derivatization is crucial for structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize a compound's therapeutic effects. nih.gov
For example, a research strategy might involve coupling this compound with various substituted bromopyridines or other heterocyclic halides to generate a library of potential kinase inhibitors, following a structural optimization plan. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and high-throughput automated synthesis represents a paradigm shift in chemical manufacturing. durham.ac.ukrsc.org These technologies offer unprecedented control over reaction parameters, leading to improved safety, higher yields, and enhanced scalability. youtube.comnih.gov Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volume at any given time minimizes risks. durham.ac.uknih.gov
The synthesis of quinoxaline derivatives and boronic acids is well-suited for adaptation to flow systems. Microdroplet reactions, a form of flow chemistry, have been used for the rapid, catalyst-free synthesis of quinoxalines, with reaction times reduced to milliseconds. nih.gov This platform also allows for high-throughput screening of optimal reaction conditions by integrating with mass spectrometry detection. nih.gov For boronic acid synthesis, flow chemistry has been successfully employed for organolithium chemistry, enabling multigram-scale production with reaction times as short as one second. organic-chemistry.org
Automated synthesis platforms can be combined with flow reactors to create libraries of 8-fluoroquinoxaline derivatives with minimal manual intervention. youtube.com Such systems can systematically vary reactants and conditions to rapidly generate and test thousands of compounds, significantly accelerating the drug discovery process. rsc.orgchemrxiv.org This high-throughput approach is essential for exploring the vast chemical space accessible from the this compound starting material. youtube.com
Table 2: Advantages of Flow Chemistry for Synthesizing Fluoroquinoxaline Derivatives
| Advantage | Description |
|---|---|
| Enhanced Safety | Small reactor volumes minimize the risks associated with hazardous reagents or exothermic reactions. durham.ac.uk |
| Precise Control | Superior control over reaction parameters like temperature, pressure, stoichiometry, and reaction time. youtube.com |
| Improved Efficiency | Higher yields and selectivity due to rapid mixing and efficient heat transfer. nih.gov |
| Scalability | Direct scalability from milligrams to kilograms without extensive re-optimization. youtube.comnih.gov |
| Automation & Integration | Seamless integration of synthesis, workup, purification, and analysis for multi-step processes. durham.ac.uk |
Advanced Characterization Techniques for Complex Derivatizations
As increasingly complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to confirm their structures and purity becomes paramount. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain fundamental, advanced applications and combinations of these methods are crucial for unambiguous characterization. uba.ar
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of novel compounds. mdpi.com For quinoxaline derivatives, mass spectra can reveal characteristic molecular ion peaks that confirm the compound's identity. nih.gov
NMR spectroscopy provides detailed information about the molecular structure. For complex quinoxaline derivatives, one-dimensional ¹H and ¹³C NMR spectra are the first step in structural elucidation. nih.gov The chemical shifts in ¹³C-NMR spectra for quinoxalin-2(1H)one derivatives, for example, typically appear in distinct ranges: the carbonyl (CO) carbon at δ 158.44–151.23 ppm, the C=N carbon at δ 149.25–146.16 ppm, and the HC=N carbon at δ 146.48–144.40 ppm. nih.gov Aromatic carbons and protons resonate in their expected regions. nih.govresearchgate.net
For highly complex or isomeric structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are indispensable. mdpi.com For instance, a ROESY experiment can be used to definitively confirm the regiochemistry of a substitution pattern by identifying through-space correlations between protons that are close to each other, which was used to distinguish between 1,4- and 1,5-regioisomers in triazole-quinobenzothiazine hybrids. mdpi.com
Furthermore, powder X-ray diffraction (PXRD) can be employed to study the solid-state properties of crystalline derivatives, providing information on crystallinity, average grain size, and unit cell parameters. nih.gov For molecules intended for pharmaceutical or materials science applications, understanding the crystalline form is critical.
Table 3: Spectroscopic Data for Characterization of Quinoxaline-Type Structures
| Technique | Type of Information | Typical Chemical Shift/Value Ranges (for Quinoxalinone-like cores) |
|---|---|---|
| ¹³C-NMR | Carbon skeleton framework | CO: 158.44–151.23 ppmC=N: 149.25–146.16 ppmHC=N: 146.48–144.40 ppmAromatic C: 155.33–106.66 ppm nih.gov |
| ¹H-NMR | Proton environment and connectivity | Azomethine (CH=N): δ 9.04–8.75 ppmAromatic H: δ 8.40–7.00 ppm nih.gov |
| Mass Spectrometry | Molecular weight and formula | Provides molecular ion peaks (e.g., [M]⁺, [M+H]⁺) corresponding to the molecular formula. nih.gov |
| PXRD | Crystalline structure | Determines unit cell parameters, crystallinity, and phase purity. nih.gov |
| 2D-NMR (COSY, ROESY) | Connectivity and spatial proximity | Confirms bond connectivity (COSY) and through-space relationships to establish stereochemistry and regiochemistry (ROESY). mdpi.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the Suzuki-Miyaura cross-coupling reactions involving 8-Fluoroquinoxalin-6-ylboronic acid?
- Methodological Answer : Optimize reaction conditions using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF. Maintain inert atmospheres to prevent boronic acid oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization can minimize side products. Monitor reaction progress using TLC or HPLC .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to confirm fluorine placement and ¹H/¹³C NMR for quinoxaline core integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- Chromatography : HPLC with UV detection ensures purity (>95%) by identifying residual solvents or byproducts .
Q. What are the best practices for handling and storing this compound to preserve its reactivity?
- Methodological Answer : Store in airtight, moisture-resistant containers under nitrogen at 0–6°C. Pre-dry solvents (e.g., THF over molecular sieves) to minimize hydrolysis. Conduct reactions in anhydrous conditions with degassed solvents to prevent boronic acid dimerization .
Advanced Research Questions
Q. How can the fluorinated quinoxaline core enhance binding affinity in drug design applications?
- Methodological Answer : The fluorine atom increases electronegativity and metabolic stability, while the boronic acid group enables covalent interactions with serine or threonine residues in biological targets. Use molecular docking studies to predict binding modes and synthesize derivatives with varied substituents to optimize pharmacokinetic profiles .
Q. How should researchers resolve contradictions in reported reactivity or spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., XRD for crystallographic confirmation, 2D NMR for structural elucidation). Replicate experiments under standardized conditions (e.g., solvent purity, temperature) and compare results with literature protocols. Document deviations in supplementary materials for transparency .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives, and how can interference from boronic acid toxicity be mitigated?
- Methodological Answer :
- Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. For cytotoxicity, employ MTT or resazurin assays.
- Controls : Include boronic acid-free analogs and buffer-only controls to distinguish target-specific effects from background toxicity .
Q. How does pH and temperature influence the stability of this compound during storage and reactions?
- Methodological Answer : Conduct stability studies under varying pH (4–9) and temperatures (4–40°C). Use accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring. Under acidic conditions, boronic acids may hydrolyze to borate esters; neutral to slightly basic conditions (pH 7–8) are optimal for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
